N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
Description
The compound N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a structurally complex molecule integrating multiple pharmacophoric motifs. Its core structure includes:
- A 4,5-dihydropyrazole ring substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups.
- A 4-phenyl-4H-1,2,4-triazole scaffold linked via a sulfanyl-ethylketone bridge to the pyrazole moiety.
- A 4-nitrobenzamide group attached to the triazole through a methylene spacer.
The nitro group may enhance electron-deficient interactions, while the thiophene and methoxyphenyl substituents could influence lipophilicity and target binding .
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N7O6S2/c1-45-27-11-6-10-24(31(27)46-2)26-18-25(28-12-7-17-47-28)37-39(26)30(41)20-48-33-36-35-29(38(33)22-8-4-3-5-9-22)19-34-32(42)21-13-15-23(16-14-21)40(43)44/h3-17,26H,18-20H2,1-2H3,(H,34,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJAAWXEZQOTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N7O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole and pyrazole moieties exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that similar triazole derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
- Anticancer Potential : Triazole derivatives are being explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
- CNS Activity : Some derivatives have shown potential in treating central nervous system disorders, including Alzheimer's disease and other cognitive impairments.
Therapeutic Applications
The therapeutic applications of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-ph... are vast:
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Metabolic Disorders : Inhibition of 11β-hydroxysteroid dehydrogenase type 1 suggests potential use in treating metabolic syndrome-related conditions such as type 2 diabetes and obesity .
- Clinical Relevance : This compound could help manage insulin resistance and related cardiovascular issues.
- Antiviral Properties : Emerging research indicates that similar compounds may exhibit antiviral properties, particularly against RNA viruses.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzamide group may interact with enzymes or receptors, leading to a biological response. The pyrazole and triazole rings can also play a role in binding to proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Triazole-Pyrazole Hybrids
Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones (e.g., compounds 10–15 in ) share structural similarities. These derivatives are synthesized via:
S-Alkylation : Reaction of triazole-thiones with α-halogenated ketones under basic conditions .
Cyclization : Base-mediated conversion of hydrazinecarbothioamides to triazoles .
Key Differences :
Pyrazoline Derivatives
Pyrazoline-based compounds (e.g., P6 in ) with methoxy and aryl substituents exhibit anticancer activity (GI50 < 0.1 µM). The target compound’s dihydropyrazole core mimics pyrazoline’s planar structure but lacks the unsaturated bond, which could reduce reactivity and improve pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
Insights :
Anti-Inflammatory and Antioxidant Activity
- Compound C8 (): Moderate anti-inflammatory activity via protein denaturation inhibition. The target compound’s triazole-thioether bridge may similarly interact with cysteine residues in inflammatory enzymes .
- Thiophene vs. Phenyl Substituents : Thiophene’s electron-rich sulfur atom may enhance binding to redox-active targets (e.g., COX-2) compared to purely aromatic substituents .
Anticancer Potential
- Methoxy Substitution : The 2,3-dimethoxyphenyl group in the target compound mimics P6 ’s methoxy trisubstitution, which is critical for DNA intercalation or topoisomerase inhibition .
- Nitro Group Impact: While nitro groups in N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide () enhance electrophilicity, they may also induce oxidative stress, necessitating careful toxicity profiling .
Activity Cliffs
- highlights cases where minor structural changes (e.g., fluorine → thiophene) drastically alter activity. The target compound’s unique pyrazole-triazole-thiophene combination may avoid such cliffs by balancing steric and electronic effects .
Computational and Structural Analysis
- SHELX Software : Crystallographic refinement (e.g., for 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in ) confirms the stability of triazole-pyrazole conformations. The target compound likely adopts a planar triazole and puckered pyrazole ring, as seen in related structures .
- Multiwfn Analysis : Electron localization function (ELF) studies could predict reactive sites, such as the nitro group’s electrophilic nitrogen .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step heterocyclic chemistry. Key steps include:
- Cyclization : Intramolecular cyclization of thiosemicarbazides to form the 1,2,4-triazole core under reflux with ethyl alcohol (70–80°C, 4–6 hours) .
- Mannich Reactions : Incorporation of substituents like thiophene or methoxyphenyl groups via Mannich bases, requiring pH control (NaOH/EtOH) and solvent optimization (e.g., ethanol vs. DMF) to improve yields .
- Sulfanyl Linkage : Thioether bond formation using 2-oxoethylsulfanyl intermediates, monitored via TLC for completion . Optimization : Use high-purity reagents, inert atmospheres (N₂), and computational reaction path searches (e.g., quantum chemical calculations) to identify optimal conditions .
Q. Which spectroscopic methods are critical for structural characterization?
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm, pyrazole-CH₂ at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolves tautomeric equilibria (e.g., thione-thiol tautomerism in triazole derivatives) and stereochemistry .
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated?
- Agar Diffusion/Kirby-Bauer Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions (1–256 µg/mL) .
- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can computational methods streamline reaction design and resolve tautomeric ambiguities?
- Reaction Path Search : Tools like GRRM or Gaussian-based simulations model transition states and intermediates, reducing trial-and-error experimentation .
- Tautomer Analysis : DFT calculations (B3LYP/6-31G**) predict tautomeric stability (e.g., thione vs. thiol forms) and guide spectroscopic assignments .
Q. What strategies address contradictory bioactivity data in different assays?
- Dose-Response Curves : Validate dose-dependent effects (IC₅₀/EC₅₀) across multiple cell lines or enzymatic targets .
- Purity Verification : Use HPLC-MS (>95% purity) to rule out impurities as confounding factors .
- Mechanistic Profiling : Combine SPR (surface plasmon resonance) and molecular docking to confirm target engagement (e.g., kinase inhibition) .
Q. How do substituents (e.g., 2,3-dimethoxyphenyl vs. thiophen-2-yl) influence bioactivity?
- SAR Studies : Synthesize analogs with systematic substituent variations (e.g., replacing thiophene with furan) and compare MIC values or binding affinities .
- Lipophilicity Metrics : Calculate logP values (e.g., using ChemAxon) to correlate hydrophobicity with membrane permeability .
Q. What advanced techniques confirm 3D structure and supramolecular interactions?
- Single-Crystal XRD : Resolves dihedral angles (e.g., pyrazole-triazole torsion) and hydrogen-bonding networks (e.g., nitrobenzamide stacking) .
- DSC/TGA : Assess thermal stability (decomposition >200°C) for formulation studies .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
